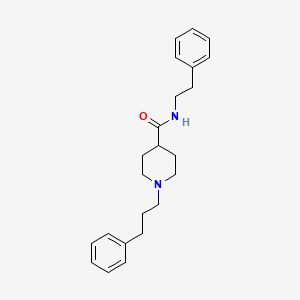
N-(2-phenylethyl)-1-(3-phenylpropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-1-(3-phenylpropyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-1-(3-phenylpropyl)piperidine-4-carboxamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Phenylethyl and Phenylpropyl Groups: The phenylethyl and phenylpropyl groups can be introduced through alkylation reactions using suitable alkyl halides.
Formation of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-phenylethyl)-1-(3-phenylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, acids, and bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of N-(2-phenylethyl)-1-(3-phenylpropyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These may include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-phenylethyl)-1-(3-phenylpropyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C23H30N2O |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
N-(2-phenylethyl)-1-(3-phenylpropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H30N2O/c26-23(24-16-13-21-10-5-2-6-11-21)22-14-18-25(19-15-22)17-7-12-20-8-3-1-4-9-20/h1-6,8-11,22H,7,12-19H2,(H,24,26) |
Clé InChI |
JFGZBSRCYFTVOL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chlorophenyl)-6-fluoro-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol](/img/structure/B12450986.png)
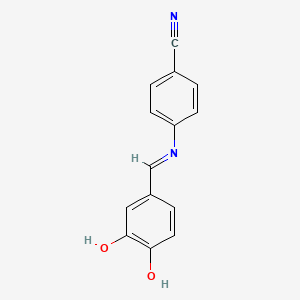
![Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12451000.png)
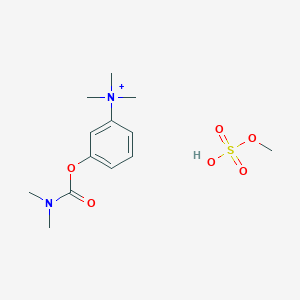
![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12451014.png)
![4-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12451016.png)

![2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12451034.png)
![Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate](/img/structure/B12451038.png)
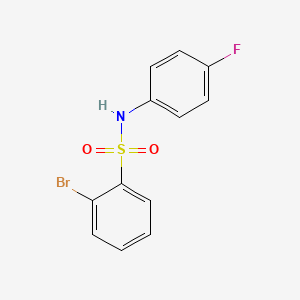
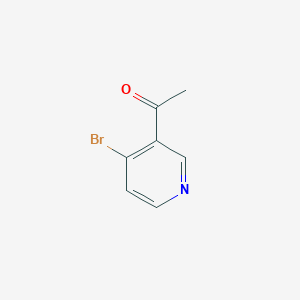
![2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12451071.png)
![4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12451073.png)

